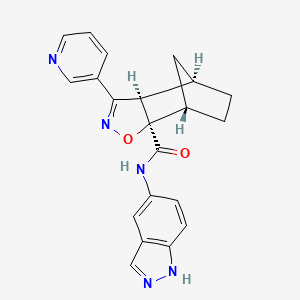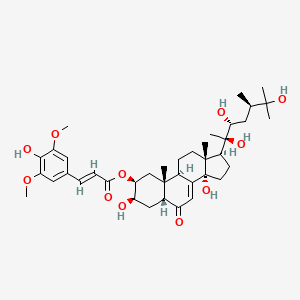
2-O-Sinapoyl makisterone A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-O-Sinapoyl makisterone A: is a hybrid compound formed from sinapinic acid and ecdysterone. It is recognized for its selective inhibition of cyclooxygenase-2 (COX-2), an enzyme involved in inflammation and pain pathways . This compound is derived from the roots of the plant Fibraurea recisa and has shown significant potential in scientific research due to its unique structure and biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 2-O-Sinapoyl makisterone A involves the esterification of sinapinic acid with ecdysterone. The reaction typically requires the use of a coupling agent such as dicyclohexylcarbodiimide (DCC) and a catalyst like 4-dimethylaminopyridine (DMAP) under anhydrous conditions . The reaction is carried out in an organic solvent such as dichloromethane at room temperature.
Industrial Production Methods: Industrial production of this compound would likely follow similar synthetic routes but on a larger scale. The process would involve optimization of reaction conditions to maximize yield and purity. This could include the use of continuous flow reactors and advanced purification techniques such as high-performance liquid chromatography (HPLC).
Chemical Reactions Analysis
Types of Reactions: 2-O-Sinapoyl makisterone A undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form quinones or other oxidized derivatives.
Reduction: Reduction reactions can convert the carbonyl groups to alcohols.
Substitution: The ester linkage can be hydrolyzed under acidic or basic conditions to yield sinapinic acid and ecdysterone.
Common Reagents and Conditions:
Oxidation: Reagents such as potassium permanganate or chromium trioxide.
Reduction: Reagents like sodium borohydride or lithium aluminum hydride.
Substitution: Acidic conditions (e.g., hydrochloric acid) or basic conditions (e.g., sodium hydroxide).
Major Products:
Oxidation: Formation of oxidized derivatives.
Reduction: Formation of alcohol derivatives.
Substitution: Formation of sinapinic acid and ecdysterone.
Scientific Research Applications
2-O-Sinapoyl makisterone A has a wide range of applications in scientific research:
Chemistry: Used as a model compound to study esterification and hybrid compound synthesis.
Biology: Investigated for its role in inhibiting COX-2, which is involved in inflammatory pathways.
Industry: Potential use in the development of anti-inflammatory drugs and other pharmaceutical applications.
Mechanism of Action
2-O-Sinapoyl makisterone A exerts its effects by selectively inhibiting the COX-2 enzyme . This inhibition reduces the production of prostaglandins, which are mediators of inflammation and pain. The sinapoyl moiety at the C-2 position of the ecdysteroid skeleton plays a crucial role in this selective inhibition . The compound binds to the active site of COX-2, preventing the enzyme from catalyzing the conversion of arachidonic acid to prostaglandins.
Comparison with Similar Compounds
3-O-Sinapoyl makisterone A: Another sinapinic acid-ecdysterone hybrid with similar COX-2 inhibitory activity.
Methyl sinapate: A derivative of sinapinic acid with less selective COX-2 inhibition.
Makisterone A: The ecdysteroid skeleton without the sinapoyl moiety, showing less COX-2 inhibitory activity.
Uniqueness: 2-O-Sinapoyl makisterone A is unique due to the presence of the sinapoyl moiety at the C-2 position, which enhances its selective inhibition of COX-2 compared to other similar compounds . This structural feature makes it a valuable compound for studying COX-2 inhibition and developing potential anti-inflammatory therapies.
Properties
Molecular Formula |
C39H56O11 |
|---|---|
Molecular Weight |
700.9 g/mol |
IUPAC Name |
[(2S,3R,5R,9R,10R,13R,14S,17S)-3,14-dihydroxy-10,13-dimethyl-6-oxo-17-[(2R,3R,5R)-2,3,6-trihydroxy-5,6-dimethylheptan-2-yl]-2,3,4,5,9,11,12,15,16,17-decahydro-1H-cyclopenta[a]phenanthren-2-yl] (E)-3-(4-hydroxy-3,5-dimethoxyphenyl)prop-2-enoate |
InChI |
InChI=1S/C39H56O11/c1-21(35(2,3)45)15-32(42)38(6,46)31-12-14-39(47)24-18-26(40)25-19-27(41)30(20-36(25,4)23(24)11-13-37(31,39)5)50-33(43)10-9-22-16-28(48-7)34(44)29(17-22)49-8/h9-10,16-18,21,23,25,27,30-32,41-42,44-47H,11-15,19-20H2,1-8H3/b10-9+/t21-,23+,25+,27-,30+,31+,32-,36-,37-,38-,39-/m1/s1 |
InChI Key |
YZXUMPLPZGHEBG-GPPPMMNLSA-N |
Isomeric SMILES |
C[C@H](C[C@H]([C@@](C)([C@H]1CC[C@@]2([C@@]1(CC[C@H]3C2=CC(=O)[C@H]4[C@@]3(C[C@@H]([C@@H](C4)O)OC(=O)/C=C/C5=CC(=C(C(=C5)OC)O)OC)C)C)O)O)O)C(C)(C)O |
Canonical SMILES |
CC(CC(C(C)(C1CCC2(C1(CCC3C2=CC(=O)C4C3(CC(C(C4)O)OC(=O)C=CC5=CC(=C(C(=C5)OC)O)OC)C)C)O)O)O)C(C)(C)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


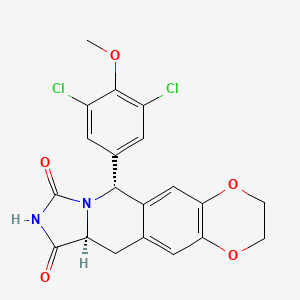
![(2R)-2-[(1S)-1,2-dihydroxy(213C)ethyl]-3,4-dihydroxy-2H-furan-5-one](/img/structure/B12393368.png)
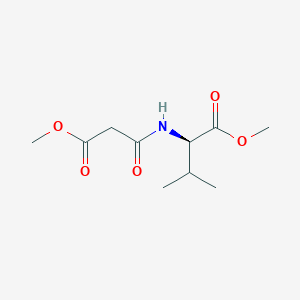
![5-(2-hydroxyethyl)-1-[(2R,5R)-4-hydroxy-5-(hydroxymethyl)oxolan-2-yl]pyrimidine-2,4-dione](/img/structure/B12393386.png)
![Mono[2-(carboxymethyl)hexyl] Phthalate-d4](/img/structure/B12393397.png)

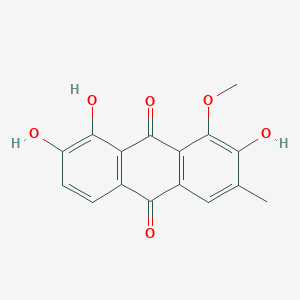
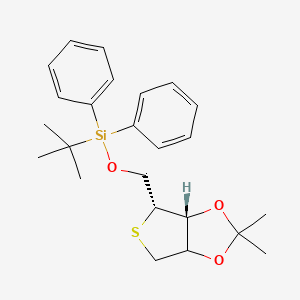
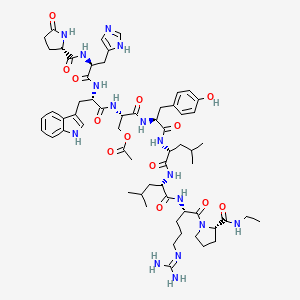
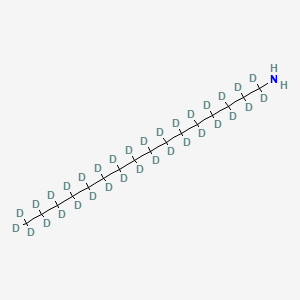

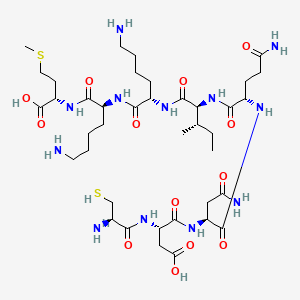
![[(2R,4S,5R)-3,4-dibenzoyloxy-5-(4-oxo-2-sulfanylidenepyrimidin-1-yl)oxolan-2-yl]methyl benzoate](/img/structure/B12393441.png)
